molecular formula C11H12N2O2 B060565 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole CAS No. 181122-45-2

3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Cat. No.: B060565
CAS No.: 181122-45-2
M. Wt: 204.22 g/mol
InChI Key: JEFGLUGSZPRTEJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1H-Pyrazole is an organic compound characterized by a pyrazole ring substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the cyclization process. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic system, potentially yielding dihydropyrazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl-pyrazole compounds.

Scientific Research Applications

Chemistry: In synthetic chemistry, 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are explored for drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.

Industry: The compound’s stability and reactivity make it useful in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-1H-Indole
  • 3-(2,5-Dimethoxyphenyl)-1H-Benzimidazole
  • 3-(2,5-Dimethoxyphenyl)-1H-Imidazole

Comparison: While these compounds share the 2,5-dimethoxyphenyl group, their core structures differ, leading to variations in their chemical and biological properties. For example, the indole derivative may exhibit different binding affinities and biological activities compared to the pyrazole derivative. The unique structure of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole allows for specific interactions that are not possible with other similar compounds, highlighting its potential in targeted applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFGLUGSZPRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596385
Record name 5-(2,5-Dimethoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181122-45-2
Record name 5-(2,5-Dimethoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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